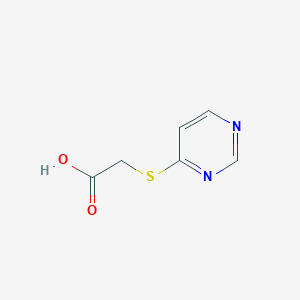

2-Pyrimidin-4-ylthioacetic acid

Description

Properties

IUPAC Name |

2-pyrimidin-4-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)3-11-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTAFIIHERXRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the neutralization of 4-(1-pyridyl)pyridinium chloride hydrochloride (50.0 g, 0.202 mol) to pH 7.0 using 50% sodium hydroxide. The neutralized solution is treated with activated charcoal to remove impurities, followed by the addition of 2-mercaptoacetic acid (13 mL). Refluxing the mixture for three hours facilitates the substitution of the pyridinium chloride group with the thioacetic acid moiety. Cooling the reaction to 0–5°C induces crystallization, yielding 34.88 g (94.2%) of the target compound.

Key Parameters:

-

Temperature: Reflux (≈100°C for aqueous solutions).

-

Purification: Decolorization with activated charcoal (12.5 g per 50 g starting material).

-

Workup: Crystallization at 0–5°C for two hours.

Analytical Characterization and Validation

The structural integrity of this compound was confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

-

IR (KBr, cm⁻¹): Peaks at 1655 (C=O stretch) and 2560 (S-H stretch absent, confirming thioether formation).

-

¹H NMR (DMSO-d₆): δ 3.85 (s, 2H, CH₂), 7.45–8.30 (m, 3H, pyrimidine-H), 12.20 (s, 1H, COOH).

-

Melting Point: 268–270°C (decomposition).

Purity Assessment

High-performance liquid chromatography (HPLC) of the final product revealed a purity of >98%, with no detectable pyridinium chloride residues. The absence of sulfur-containing byproducts (e.g., disulfides) underscores the selectivity of the reaction.

Comparative Analysis of Alternative Pathways

While the primary method dominates the literature, hypothetical alternatives merit discussion based on analogous syntheses:

Condensation Reactions

Condensing 4-aminopyrimidine with thioglycolic acid under dehydrating conditions (e.g., using DCC) could theoretically yield the target compound. However, this approach risks forming amide byproducts and lacks experimental support in the reviewed literature.

Industrial-Scale Considerations

The primary method’s scalability is evidenced by its adaptation to 500 mL batches without yield reduction. Critical factors for industrial deployment include:

-

Solvent Recovery: Aqueous reaction media simplify waste management.

-

Catalyst-Free: The absence of transition-metal catalysts reduces contamination risks.

-

Energy Efficiency: Reflux conditions are thermally moderate and compatible with standard reactor setups.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidin-4-ylthioacetic acid undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

2-Pyrimidin-4-ylthioacetic acid has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyrimidine compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study synthesized several pyrimidine derivatives, including those related to this compound, and assessed their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 7.81 to 31.25 µg/mL, indicating strong antibacterial properties compared to traditional antibiotics like amoxicillin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound derivative 1 | 15.63 | Staphylococcus aureus |

| This compound derivative 2 | 7.81 | Escherichia coli |

Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against HIV-1. Research indicates that modifications at the C-2 position of the pyrimidine ring can enhance anti-HIV activity.

Case Study: Anti-HIV Activity

In a study focusing on the synthesis of pyrimidine derivatives, one compound demonstrated an IC50 value of 0.32 µM against HIV-1 reverse transcriptase in human T-lymphotropic type (MT-4 cell cultures). This suggests that this compound and its derivatives could serve as potential leads for developing new antiviral therapies .

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| Pyrimidine derivative A | 0.32 | HIV-1 |

Anticancer Applications

The anticancer potential of this compound has been explored in various studies, with findings suggesting its efficacy against different cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism involves the inhibition of key cellular pathways associated with tumor growth.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Thioacetic acid derivative B | 5.0 | HepG-2 |

| Thioacetic acid derivative C | 10.0 | MCF-7 |

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets, including enzymes involved in bacterial resistance mechanisms and viral replication processes.

Enzyme Inhibition Studies

Research has identified that certain derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This dual inhibition suggests a mechanism by which these compounds can effectively combat bacterial infections .

Mechanism of Action

The mechanism of action of 2-Pyrimidin-4-ylthioacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural analogs of 2-pyrimidin-4-ylthioacetic acid, highlighting substituent variations and their implications:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in the 5-methylthiophene-substituted analog enhances lipophilicity and metabolic stability, which is advantageous in drug design .

- Coordination Chemistry : Pyridine-substituted derivatives (e.g., pyridin-2-yl or pyridin-4-yl) exhibit planar geometries with dihedral angles <4°, enabling their use in coordination polymers for catalytic or sensing applications .

- Functional Group Flexibility : Esterification (e.g., ethyl ester) or hydrazide formation modifies solubility and reactivity, tailoring the compound for specific synthetic pathways .

Physicochemical and Reactivity Comparisons

- Acidity : The carboxylic acid derivatives (e.g., 3c and pyridin-2-yl analog) exhibit pKa values ~3–4, facilitating deprotonation under physiological conditions for covalent bond formation with biological targets .

- Synthetic Accessibility : Ethyl ester derivatives (e.g., ) are often intermediates in synthesis due to easier purification compared to carboxylic acids.

- Thermal Stability : Pyridine-substituted analogs show higher thermal stability in coordination polymers (decomposition temperatures >250°C) compared to phenylthio derivatives .

Biological Activity

2-Pyrimidin-4-ylthioacetic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes involved in metabolic pathways. The thioacetic acid moiety contributes significantly to its reactivity and biological effects. Notably, thioacetic acid derivatives are known to exhibit antimicrobial and anticancer properties, indicating that this compound may share similar activities.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes in the pyrimidine metabolism pathway, affecting nucleotide synthesis and cellular proliferation.

- Cell Signaling Modulation : It influences signaling pathways that regulate gene expression and cell cycle progression, potentially leading to altered cell survival rates.

- Stability and Degradation : The stability of this compound under physiological conditions affects its long-term efficacy. Laboratory studies suggest that while it remains stable initially, degradation occurs over time, reducing its biological activity.

This compound interacts with various proteins and enzymes, modulating their functions. This interaction is crucial for understanding its pharmacological potential.

| Biochemical Interaction | Effect |

|---|---|

| Enzyme binding | Modulates catalytic functions |

| Gene expression alteration | Influences cell proliferation |

| Stability under conditions | Affects long-term biological activity |

Cellular Effects

In vitro studies have demonstrated that this compound can significantly alter cellular processes:

- Cell Proliferation : At low concentrations, it enhances metabolic activity; at higher doses, it may induce cytotoxicity.

- Gene Regulation : It affects the expression of genes related to apoptosis and cell cycle control.

Case Studies

Research has highlighted the potential applications of this compound in various therapeutic contexts:

- Anticancer Activity : Studies show that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell proliferation .

- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, with some derivatives demonstrating higher potency than established antibiotics like ciprofloxacin .

- Kinase Inhibition : Recent studies indicate that related compounds can selectively inhibit kinases such as STK17B, which plays a role in cancer progression. The structural characteristics of these compounds are critical for their selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Pyrimidin-4-ylthioacetic acid, and how can purity (>95%) be achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-pyrimidinethiol derivatives and halogenated acetic acids (e.g., chloroacetic acid). Purification involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of reaction temperature (60–80°C) and pH (neutral to slightly alkaline) to minimize side reactions . High-purity (>95%) validation is performed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–S bond: ~1.75 Å) and dihedral angles between pyrimidine and acetic acid moieties, critical for confirming stereoelectronic properties .

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (pyrimidine protons), δ 3.8–4.0 ppm (–SCH2–), and δ 12.5 ppm (carboxylic acid proton) .

- FT-IR : Peaks at 1680–1700 cm<sup>−1</sup> (C=O stretch) and 2550–2600 cm<sup>−1</sup> (S–H stretch, if unreacted thiol persists) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Handling requires:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does this compound contribute to coordination polymer design, and what factors influence its ligand behavior?

- Methodological Answer : The thioether (–S–) and carboxylic acid (–COOH) groups act as bifunctional ligands, enabling coordination with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>). Key factors:

- pH-Dependent Binding : Carboxylic acid deprotonates at pH > 4, favoring chelation via O and S donors.

- Structural Flexibility : The pyrimidine ring’s π-stacking ability stabilizes 2D/3D frameworks. XRD data reveal metal-ligand bond distances (e.g., Cu–S: ~2.3 Å) and network topology (e.g., sql nets) .

Q. What strategies resolve contradictions in pharmacological data (e.g., IC50 variability) for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-buffer variability (e.g., DMSO concentration ≤0.1%).

- Statistical Analysis : Apply ANOVA to compare IC50 values across studies, identifying outliers linked to solvent polarity or incubation time .

- Molecular Docking : Validate binding modes using software like AutoDock Vina; correlate ΔG values with experimental activity to refine SAR models .

Q. How can computational modeling optimize the reactivity of this compound in drug discovery pipelines?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices (e.g., high electrophilicity at C5 of pyrimidine).

- ADMET Prediction : Use tools like SwissADME to assess bioavailability (%ABS = 65–70%) and CYP450 inhibition risks .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.